4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]MORPHOLINE is a complex organic compound characterized by its unique structure, which includes a morpholine ring and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]MORPHOLINE can be approached through multiple synthetic routes. One common method involves the cyclization of ®- and (S)-2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol, which are synthesized from ®- and (S)-linalool . The cyclization is catalyzed by (+)-10-camphorsulfonic acid (CSA) and results in the formation of the tetrahydropyran moiety .
Another approach involves the lipase-mediated resolution of racemic tetrahydropyranyl alcohol, prepared from dehydrolinalool . This method exploits the enantioselectivity of Novozym® 435 lipase and lipase AK in the acetylation reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale resolution procedures that utilize the enantioselectivity of specific enzymes. These methods ensure the production of enantiomerically pure forms of the compound, which are essential for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]MORPHOLINE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]MORPHOLINE has several scientific research applications:
Chemistry: It is used as a chiral building block for the stereoselective synthesis of natural terpenes.
Biology: The compound’s unique structure makes it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of 4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]MORPHOLINE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: A chiral building block used in the synthesis of natural terpenes.
Linalool: A monoterpene alcohol used as a precursor in the synthesis of the compound.
Dehydrolinalool: An industrial intermediate used in the preparation of the compound.
Uniqueness
4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]MORPHOLINE is unique due to its combination of a morpholine ring and a tetrahydropyran moiety. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C15H25NO2 |
---|---|
Molecular Weight |
251.36 g/mol |
IUPAC Name |
4-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]morpholine |
InChI |
InChI=1S/C15H25NO2/c1-14(2)6-4-7-15(3,18-14)8-5-9-16-10-12-17-13-11-16/h4,6-7,9-13H2,1-3H3 |
InChI Key |
GURVJFZGQHVCSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(O1)(C)C#CCN2CCOCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.